4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE

Description

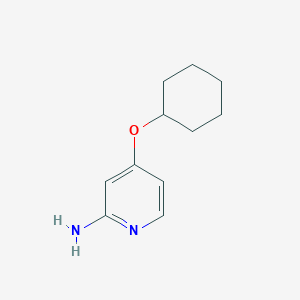

4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE is a versatile chemical compound that has garnered attention in various scientific fields. This compound is characterized by a pyridine ring substituted with an amino group at the second position and a cyclohexyloxy group at the fourth position. Its unique structure imparts distinctive chemical and physical properties, making it valuable in research and industrial applications.

Properties

IUPAC Name |

4-cyclohexyloxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXVZQZETSINFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297722 | |

| Record name | 2-Pyridinamine, 4-(cyclohexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314356-58-5 | |

| Record name | 2-Pyridinamine, 4-(cyclohexyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314356-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 4-(cyclohexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE typically involves the reaction of 2-aminopyridine with cyclohexanol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the cyclohexyloxy group. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production scale, making it feasible for large-scale applications.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine at the 2-position participates in nucleophilic and condensation reactions:

Acylation Reactions

The amine reacts with acyl chlorides to form amides. For example:

Schiff Base Formation

Reacts with aldehydes/ketones to form imines:

Cyclohexyloxy Group Reactivity

The ether linkage undergoes cleavage and substitution:

Ether Cleavage

Acid-catalyzed cleavage yields pyridin-2-amine and cyclohexanol:

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows substitution at the 4-position:

Cross-Coupling Reactions

Palladium/Nickel catalysis enables functionalization:

Buchwald-Hartwig Amination

Couples with aryl halides to form biaryl amines:

Suzuki-Miyaura Coupling

Forms aryl-pyridine hybrids:

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and sulfonation:

Nitration

Sulfonation

Reductive Alkylation

Nickel-catalyzed C–H activation introduces alkyl groups:

Stability and Degradation

Comparative Reactivity Table

Scientific Research Applications

4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE finds applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering cellular processes.

Comparison with Similar Compounds

2-Aminopyridine: Shares the pyridine ring and amino group but lacks the cyclohexyloxy substitution.

4-Hydroxy-2-aminopyridine: Similar structure but with a hydroxy group instead of a cyclohexyloxy group.

Uniqueness: 4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical properties and enhances its potential applications in various fields. This substitution differentiates it from other aminopyridine derivatives, providing unique reactivity and interaction profiles.

Biological Activity

4-(Cyclohexyloxy)pyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(cyclohexyloxy)pyridin-2-amine is C12H16N2O, with a molecular weight of 204.27 g/mol. The compound's structure features a pyridine ring substituted with a cyclohexyloxy group at the 4-position and an amino group at the 2-position.

The biological activity of 4-(cyclohexyloxy)pyridin-2-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. It has been studied for its potential as an inhibitor in various biochemical assays.

Anticancer Activity

Research indicates that 4-(cyclohexyloxy)pyridin-2-amine exhibits significant anticancer properties, particularly against FLT3 (Fms-like tyrosine kinase 3) mutations commonly found in acute myeloid leukemia (AML). In vitro studies have demonstrated that this compound can inhibit FLT3 with IC50 values in the nanomolar range, indicating potent activity against cancer cell lines expressing this receptor .

| Compound | FLT3 IC50 (nM) | MV4-11 EC50 (nM) |

|---|---|---|

| 4-(Cyclohexyloxy)pyridin-2-amine | 80 | >10,000 |

Inhibition of Diacylglycerol Acyl Transferase 1 (DGAT1)

Additionally, 4-(cyclohexyloxy)pyridin-2-amine has been identified as a potent inhibitor of DGAT1, an enzyme involved in triglyceride synthesis. This inhibition may have implications for metabolic disorders and obesity treatment .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cyclohexyl group and the positioning of the amino group significantly influence the biological activity of the compound. For instance, substituting the cyclohexyl moiety with other aliphatic groups generally results in decreased potency against FLT3 .

Table: SAR Analysis of Modifications

| Modification | FLT3 IC50 (nM) | Observations |

|---|---|---|

| Cyclohexyl | 80 | Optimal activity observed |

| Ethyl | 1500 | Reduced potency |

| Methyl | >10,000 | Minimal activity |

Case Studies

Recent studies have highlighted the efficacy of 4-(cyclohexyloxy)pyridin-2-amine in preclinical models. For example, one study demonstrated that this compound effectively reduced tumor growth in xenograft models of AML when administered at therapeutic doses .

Another investigation into its analgesic properties showed that it could alleviate neuropathic pain symptoms in animal models, suggesting potential applications beyond oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.